(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxybenzaldehyde, morpholine, and indole derivatives. These intermediates undergo condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of (5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A versatile intermediate in organic synthesis with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic properties due to their Si-Si bonds.
Uniqueness
(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(5E)-1-(4-methoxyphenyl)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H24N4O6/c1-35-19-8-6-18(7-9-19)30-25(33)21(24(32)27-26(30)34)14-17-15-29(22-5-3-2-4-20(17)22)16-23(31)28-10-12-36-13-11-28/h2-9,14-15H,10-13,16H2,1H3,(H,27,32,34)/b21-14+ |
InChI Key |
YROHFXSBWZKXHE-KGENOOAVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)C(=O)NC2=O |
Origin of Product |
United States |
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